4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde
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Description
4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiproliferative Activity of Tetrahydropyrido Diazepin-2-ylidenes
Research Focus : This study examined the synthesis of compounds derived from 2,3-diaminopyridine, leading to the formation of tetrahydropyrido[2,3-b][1,4]-diazepin-2-ylidenes. These compounds were then tested for their antiproliferative activity against several human cancer cell lines (Liszkiewicz, 2002).
Novel Annulated Products from Aminonaphthyridinones
Research Focus : This study reports on the synthesis of novel heterocyclic systems, specifically focusing on the reaction of aminonaphthyridinones with other compounds to produce new annulated products. The research provides insights into the chemical properties and reactivity of these novel compounds (Deady & Devine, 2006).
Mannich Reaction with 1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile Derivatives
Research Focus : This study explores the Mannich reaction involving 1,6-diamino-2-oxopyridine-3,5-dicarbonitriles, leading to the formation of various diazocine derivatives. The study also includes an in silico predictive analysis of the biological activity of the newly synthesized compounds (Dotsenko et al., 2021).
Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones
Research Focus : This research presents a method for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones. The study outlines a general approach to create these compounds, detailing the structural confirmation of the synthesized heterocyclic compounds through various spectroscopic methods (Dzedulionytė et al., 2022).
Synthesis of Optically Active Hybrid Benzodiazepine–Dihydropyridines
Research Focus : This paper discusses the synthesis of optically active hybrid compounds, combining benzodiazepine and dihydropyridine units. The study highlights the effectiveness of the coupling reaction used in the synthesis and the preservation of optical purity in the process (Torres & Rebolledo, 2016).
Properties
IUPAC Name |
4-ethoxy-3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-20-7-6-15(14-24)8-18(20)13-22-10-16-9-17(12-22)19-4-3-5-21(25)23(19)11-16/h3-8,14,16-17H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNIESWNUVSWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CN2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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